molecular formula C9H9F3OS B13560556 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol

2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol

Cat. No.: B13560556
M. Wt: 222.23 g/mol
InChI Key: ONQDUHXEMIAREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H9F3OS It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-(trifluoromethylthio)benzaldehyde using a palladium catalyst under hydrogen gas. This method offers higher yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: 4-(trifluoromethylthio)benzaldehyde or 4-(trifluoromethylthio)benzoic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its unique trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is primarily influenced by its trifluoromethyl group, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. This can lead to improved drug efficacy and reduced degradation by metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.

    4-(Trifluoromethylthio)benzaldehyde: Precursor in the synthesis of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3OS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2

InChI Key

ONQDUHXEMIAREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.